molecular formula C16H22N6O B570531 Tofacitinib Impurity CAS No. 1640972-35-5

Tofacitinib Impurity

Numéro de catalogue: B570531
Numéro CAS: 1640972-35-5
Poids moléculaire: 314.39 g/mol
Clé InChI: PEURVXMHTIUQCG-YPMHNXCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tofacitinib impurities are derivatives of Tofacitinib, a Janus kinase inhibitor used against rheumatoid arthritis . One such impurity is known as Tofacitinib Amide Impurity .


Synthesis Analysis

The synthesis of Tofacitinib impurities involves several steps including condensation reactions, reduction reactions, methylation reactions, and coupling reactions . Other methods involve the use of acetonitrile and N-iodosuccinimide .


Molecular Structure Analysis

The molecular structure of Tofacitinib impurities can be analyzed using high-performance liquid chromatography (HPLC) methods . The retention times for Tofacitinib and hydrocortisone were 7.21 and 11.3 min, respectively .


Chemical Reactions Analysis

Chemical reactions involving Tofacitinib impurities include base hydrolysis . The chromatogram of base hydrolysis sample of Tofacitinib showed peak splitting, and the impurity peak was prominent and eluted at the retention time of 5.5 .


Physical and Chemical Properties Analysis

The physical and chemical properties of Tofacitinib impurities can be analyzed using HPLC methods . The lower limits of quantification for Tofacitinib in rat plasma and urine were 0.01 and 0.1 μg/mL, respectively .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Metabolism and Clearance Mechanisms : Tofacitinib's pharmacokinetics, including its metabolism and clearance mechanisms in humans, have been characterized. Following administration, it's rapidly absorbed, with a mean terminal phase half-life of approximately 3.2 hours. The study highlights the role of hepatic clearance (around 70% of total clearance) and renal clearance (approximately 30%). Metabolism involves oxidation and glucuronidation, with CYP3A4 and CYP2C19 being the main enzymes involved. This detailed pharmacokinetic profile aids in understanding how impurities of Tofacitinib could affect its safety and efficacy (Dowty et al., 2014).

Pathophysiological Insights

  • Inflammatory Pathways : Research has shown that Tofacitinib attenuates pathologic immune pathways in patients with conditions like psoriasis, reducing symptoms by suppressing synovial JAK1-STAT signaling. This action suggests that the impurities in Tofacitinib could potentially impact its efficacy in modulating these pathways, making the purity of the drug a critical factor in its clinical application (Krueger et al., 2016).

Mécanisme D'action

Target of Action

Tofacitinib Impurity, also known as 5,6-DihydroCP-690550, primarily targets the Janus kinase (JAK) family of enzymes, specifically JAK1, JAK2, JAK3, and TYK2 . These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune cell function .

Mode of Action

5,6-DihydroCP-690550 acts as a competitive inhibitor of JAK enzymes, blocking their ATP binding sites . This inhibition disrupts the phosphorylation of cytokine receptors and inhibits gene transcription, resulting in impaired differentiation of Th1, Th2, and Th17 cells and reduced production of various cytokines .

Biochemical Pathways

The inhibition of JAK enzymes by 5,6-DihydroCP-690550 affects several biochemical pathways. It modulates cytokines critical to the progression of immune and inflammatory responses . The compound’s action on these pathways results in the reduction of circulating CD16/56+ natural killer cells, which can be reversed in 2−6 weeks after stopping the medication .

Pharmacokinetics

Pharmacokinetic studies on this compound have shown its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . The clearance mechanisms for this compound are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of this compound is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of 5,6-DihydroCP-690550’s action include the reduction of circulating CD16/56+ natural killer cells . This results in the modulation of immune responses, which can be beneficial in the management of conditions like psoriatic arthritis and rheumatoid arthritis .

Safety and Hazards

Taking Tofacitinib may decrease your ability to fight infection and increase the risk that you will get a serious infection, including severe fungal, bacterial, or viral infections that spread through the body . These infections may need to be treated in a hospital and may cause death .

Orientations Futures

The future directions for Tofacitinib impurities involve the development of more sensitive and simple methods for their quantification in various matrices . These methods can be applied to future preclinical and clinical investigations of Tofacitinib .

Analyse Biochimique

Biochemical Properties

Tofacitinib Impurity, like Tofacitinib, is likely to interact with various enzymes and proteins. Tofacitinib is a selective small-molecule inhibitor of JAK3 and JAK1, and to a lesser extent, tyrosine kinase (TYK2) . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are likely to be similar to those of Tofacitinib. Tofacitinib can modulate T-cell activation, synovitis, and structural joint damage . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Tofacitinib. Tofacitinib blocks signaling through receptors for several cytokines, including interleukins-2, -4, -7, -9, -15, and -21, and modulates various aspects of immune responses .

Temporal Effects in Laboratory Settings

Studies on Tofacitinib have shown its stability and potential long-term effects on cellular function .

Dosage Effects in Animal Models

Tofacitinib has been studied in animal models, and its effects vary with dosage .

Metabolic Pathways

Tofacitinib is known to interact with various enzymes and cofactors .

Transport and Distribution

Tofacitinib is known to be widely distributed in tissues .

Subcellular Localization

Tofacitinib is known to modulate various aspects of immune responses .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tofacitinib Impurity involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dichloropyridine", "4-methylpiperazine", "sodium hydroxide", "potassium carbonate", "acetonitrile", "dichloromethane", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with 4-methylpiperazine in acetonitrile to form 2-[(4-methylpiperazin-1-yl)methyl]-3-chloropyridine.", "Step 2: The resulting compound is then treated with sodium hydroxide in water to form 2-[(4-methylpiperazin-1-yl)methyl]pyridine.", "Step 3: The above compound is further reacted with potassium carbonate in dichloromethane to form Tofacitinib Impurity." ] }

Numéro CAS

1640972-35-5

Formule moléculaire

C16H22N6O

Poids moléculaire

314.39 g/mol

Nom IUPAC

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

Clé InChI

PEURVXMHTIUQCG-YPMHNXCESA-N

SMILES isomérique

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

SMILES canonique

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Synonymes

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.